molecular formula C9H12N4O4 B10910098 (1-methyl-3-nitro-1H-pyrazol-5-yl)(morpholin-4-yl)methanone

(1-methyl-3-nitro-1H-pyrazol-5-yl)(morpholin-4-yl)methanone

Cat. No.: B10910098
M. Wt: 240.22 g/mol
InChI Key: OYYOWAFWURILPB-UHFFFAOYSA-N
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Description

(1-methyl-3-nitro-1H-pyrazol-5-yl)(morpholin-4-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a nitro group and a morpholine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)(morpholin-4-yl)methanone typically involves the reaction of 1-methyl-3-nitro-1H-pyrazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-nitro-1H-pyrazol-5-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-3-nitro-1H-pyrazol-5-yl)(morpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and other industrial processes.

Mechanism of Action

The mechanism of action of (1-methyl-3-nitro-1H-pyrazol-5-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The nitro group and pyrazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The morpholine ring may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-nitro-1H-pyrazole: This compound shares the pyrazole ring and nitro group but lacks the morpholine ring.

    Morpholin-4-ylmethanone: This compound contains the morpholine ring but lacks the pyrazole ring and nitro group.

    1-methyl-3-amino-1H-pyrazole: This compound has an amino group instead of a nitro group on the pyrazole ring.

Uniqueness

(1-methyl-3-nitro-1H-pyrazol-5-yl)(morpholin-4-yl)methanone is unique due to the combination of the nitro-substituted pyrazole ring and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

(2-methyl-5-nitropyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H12N4O4/c1-11-7(6-8(10-11)13(15)16)9(14)12-2-4-17-5-3-12/h6H,2-5H2,1H3

InChI Key

OYYOWAFWURILPB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N2CCOCC2

Origin of Product

United States

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